

Application Note: UPLC-MS/MS Analysis of Gimeracil and Oteracil in Tissue Samples

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Compound of Interest

Compound Name: *Tegafur-gimeracil-oteracil
potassium*

Cat. No.: *B132880*

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Abstract

This application note provides a detailed protocol for the simultaneous quantification of gimeracil and oteracil in tissue samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, and oteracil, an inhibitor of orotate phosphoribosyltransferase, are key components of combination chemotherapy regimens. The described method is sensitive, specific, and suitable for pharmacokinetic and drug distribution studies in preclinical research. The protocol covers tissue homogenization, solid-phase extraction (SPE), and UPLC-MS/MS analysis.

Introduction

Gimeracil and oteracil are administered in combination with the fluoropyrimidine prodrug tegafur to improve its therapeutic index. Gimeracil enhances the bioavailability of 5-fluorouracil (5-FU), the active metabolite of tegafur, by inhibiting its degradation by dihydropyrimidine dehydrogenase (DPD).[1][2][3][4] Oteracil selectively inhibits the phosphorylation of 5-FU by orotate phosphoribosyltransferase (OPRT) in the gastrointestinal tract, thereby reducing local toxicity.[3][5][6] Accurate measurement of gimeracil and oteracil concentrations in various tissues is crucial for understanding their distribution and mechanism of action. This application

note details a robust UPLC-MS/MS method for their simultaneous determination in tissue samples.

Experimental

Materials and Reagents

- Gimeracil and Oteracil reference standards
- Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)
- Formic acid, LC-MS grade
- Acetonitrile, LC-MS grade
- Methanol, LC-MS grade
- Water, LC-MS grade
- Phosphate-buffered saline (PBS), pH 7.4
- Oasis MCX SPE cartridges
- Homogenizer (e.g., bead beater or rotor-stator)
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes

Sample Preparation

A generic tissue homogenization and extraction protocol is provided below. This should be optimized for the specific tissue type.

Tissue Homogenization:

- Accurately weigh approximately 100 mg of frozen tissue.

- Add 500 μ L of ice-cold PBS (pH 7.4) to the tissue.
- Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform homogenate is obtained. Keep the sample on ice throughout the process to minimize degradation.
- Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
- Collect the supernatant for further processing.

Solid-Phase Extraction (SPE):

- Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Loading: Load the tissue supernatant onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
- Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
- Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the mobile phase and transfer to a UPLC vial for analysis.

UPLC-MS/MS Analysis

Chromatographic Conditions:

Parameter	Condition
Column	ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Injection Volume	5 μ L
Column Temperature	40°C
Autosampler Temp	10°C

Mass Spectrometry Conditions:

Parameter	Condition
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temp	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Gimeracil	146.0	110.0	20	15
Oteracil	158.0	114.0	25	18
Internal Standard	-	-	-	-

Note: MRM transitions for the internal standard should be optimized separately.

Results

The UPLC-MS/MS method demonstrated good linearity, precision, and accuracy for the quantification of gimeracil and oteracil. The following tables summarize the quantitative data adapted from validated methods in biological matrices.

Table 1: Linearity and Range

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r^2)
Gimeracil	1 - 1000	> 0.99
Oteracil	1 - 1000	> 0.99

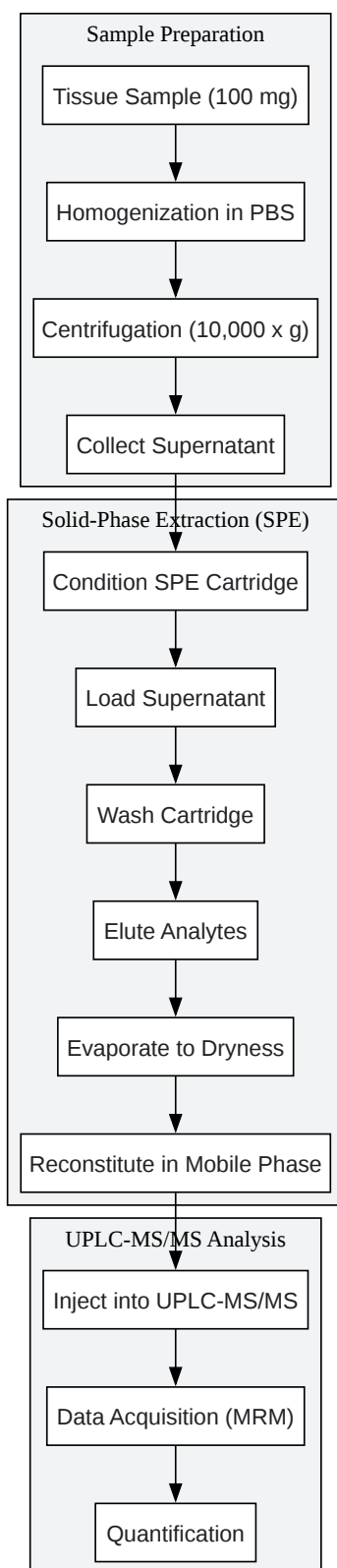
Table 2: Precision and Accuracy

Analyte	QC Level	Concentration (ng/mL)	Precision (%RSD)	Accuracy (%Bias)
Gimeracil	LQC	5	< 15%	± 15%
MQC	50	< 15%	± 15%	± 15%
HQC	500	< 15%	± 15%	
Oteracil	LQC	5	< 15%	
MQC	50	< 15%	± 15%	± 15%
HQC	500	< 15%	± 15%	

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

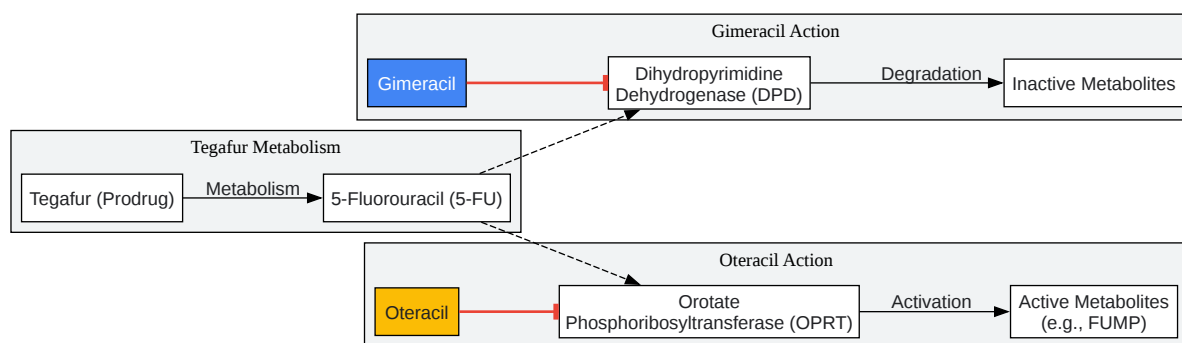
Analyte	LOD (ng/mL)	LOQ (ng/mL)
Gimeracil	0.5	1
Oteracil	0.5	1

Diagrams



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Caption: Experimental workflow for UPLC-MS/MS analysis of gimeracil and oteracil in tissue.



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Caption: Metabolic pathway and mechanism of action of gimeracil and oteracil.

Conclusion

The UPLC-MS/MS method described in this application note is suitable for the sensitive and selective quantification of gimeracil and oteracil in tissue samples. The detailed sample preparation protocol, including homogenization and solid-phase extraction, ensures the effective removal of matrix interferences, leading to reliable and reproducible results. This method can be a valuable tool for researchers in drug development and pharmacology to study the tissue distribution and pharmacokinetics of these important chemotherapeutic agents.

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